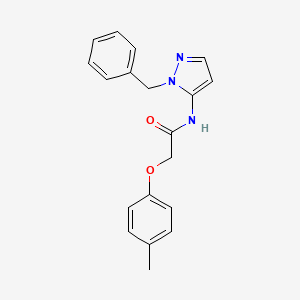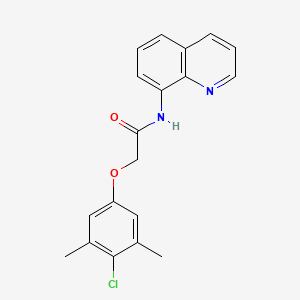![molecular formula C21H16ClN3OS B11324603 N-benzyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B11324603.png)
N-benzyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a benzyl group, a chlorophenyl group, a cyanopyridinyl group, and a sulfanylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzyl chloride with 2-mercaptoacetic acid to form 2-(4-chlorophenylthio)acetic acid. This intermediate is then reacted with 2-amino-3-cyanopyridine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-benzyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-benzyl-2-{[6-(4-chlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl}acetamide
- N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-methylacetamide
- N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
N-benzyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H16ClN3OS |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
N-benzyl-2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16ClN3OS/c22-18-9-6-16(7-10-18)19-11-8-17(12-23)21(25-19)27-14-20(26)24-13-15-4-2-1-3-5-15/h1-11H,13-14H2,(H,24,26) |
InChI-Schlüssel |
XWLDVEQGPRRUCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324536.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11324547.png)
![2-(2-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11324554.png)
![2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B11324558.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B11324560.png)

![N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide](/img/structure/B11324567.png)
![3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11324570.png)

![8-(3-ethoxy-4-hydroxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11324579.png)
![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B11324587.png)
![2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324597.png)
![N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide](/img/structure/B11324611.png)
